Eucalyptone

Beschreibung

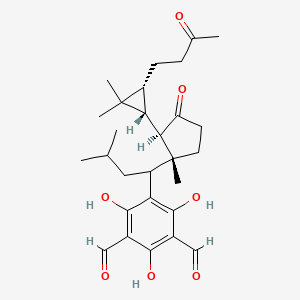

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H38O7 |

|---|---|

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19?,22-,23-,28-/m1/s1 |

InChI-Schlüssel |

KGPNGYABEKLGJP-YGRDELDPSA-N |

Isomerische SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |

Kanonische SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Synonyme |

eucalyptone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Eucalyptone (1,8-Cineole): A Technical Guide to Natural Sources and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eucalyptone, scientifically known as 1,8-cineole, is a monoterpenoid ether that is a major constituent of the essential oils of many plant species. Renowned for its characteristic camphor-like aroma and significant therapeutic potential, it is a key ingredient in pharmaceuticals, flavorings, and fragrances. Its anti-inflammatory, antioxidant, and antimicrobial properties have made it a subject of intense research. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its complex biosynthetic pathway. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, though it is most famously associated with the Eucalyptus genus. The leaves are the primary site of synthesis and storage of this valuable compound. Commercial production of this compound-rich essential oil is predominantly achieved through the steam distillation of fresh Eucalyptus leaves[1]. Several other plant genera, such as Salvia (sage), are also notable sources.[2]

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, geographical location, and developmental stage of the plant. The following table summarizes the this compound content in the essential oils of several key species.

| Plant Species | Common Name | Plant Part | This compound (1,8-Cineole) Content (%) |

| Eucalyptus globulus | Tasmanian Blue Gum | Leaves | ≥ 70% |

| Eucalyptus camaldulensis | River Red Gum | Leaves | Varies significantly between young and mature leaves |

| Salvia officinalis | Common Sage | Leaves | Major monoterpene component |

| Rosmarinus officinalis (cineole chemotype) | Rosemary | Leaves | Can be a major component depending on the chemotype[2] |

| Laurus nobilis | Bay Laurel | Leaves | Significant component |

Table 1: Summary of this compound (1,8-cineole) concentration in the essential oils derived from various plant sources. Data compiled from multiple sources indicating typical or minimum required content for commercial oils.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from primary metabolites. As a monoterpene, its carbon skeleton is derived from two five-carbon isoprene units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Precursor Synthesis: The MEP Pathway

In plants, the precursors IPP and DMAPP are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3]

-

Initial Condensation: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.

-

Key Enzyme - DXS: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical rate-limiting enzyme in this pathway.[3]

-

Formation of IPP and DMAPP: A series of enzymatic reactions converts the initial product into IPP and DMAPP.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[4][5] GPP is the universal precursor for all monoterpenes.

Cyclization to this compound

The final and most critical step is the conversion of the linear GPP into the bicyclic ether structure of this compound. This reaction is catalyzed by the enzyme 1,8-cineole synthase (CinS) , a type of monoterpene synthase.[2][6]

The proposed mechanism involves several key steps:

-

Ionization: GPP is isomerized to linalyl diphosphate (LPP), followed by the removal of the diphosphate group to generate a carbocation.[6]

-

Cyclization: The carbocation undergoes cyclization to form the α-terpinyl cation intermediate.[4][7]

-

Water Capture & Ring Closure: A water molecule attacks the carbocation. The subsequent loss of a proton and a second ring-forming reaction yields the final 1,8-cineole (this compound) product. The ether oxygen atom in the final molecule is derived solely from water.[6][7]

A study on Eucalyptus globulus leaves demonstrated a significant positive correlation between the activity of DXS and CinS and the relative content of 1,8-cineole, highlighting their roles as key regulatory points in the pathway.[8]

Biosynthesis Visualization

Caption: Overview of the this compound biosynthetic pathway.

Caption: Cyclization mechanism of GPP to this compound.

Experimental Protocols

This section details common methodologies for the extraction, quantification, and study of this compound and its biosynthesis.

Protocol: Extraction of this compound via Steam Distillation

This protocol is a standard method for extracting essential oils rich in this compound from plant material.[1]

Objective: To isolate essential oil from fresh Eucalyptus leaves.

Materials:

-

Freshly harvested Eucalyptus leaves.

-

Distilled water.

-

Clevenger-type apparatus.

-

Round-bottom flask (2 L).

-

Heating mantle.

-

Separatory funnel.

-

Anhydrous sodium sulfate.

-

Glass vials for storage.

Methodology:

-

Preparation: Weigh approximately 200-300 g of fresh, clean Eucalyptus leaves. Coarsely chop the leaves to increase surface area.

-

Apparatus Setup: Place the chopped leaves into the 2 L round-bottom flask and add approximately 1 L of distilled water, ensuring the leaves are fully submerged.

-

Distillation: Assemble the Clevenger apparatus according to the manufacturer's instructions. Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam-oil mixture travels to the condenser, where it cools and liquefies. The condensate collects in the graduated collection tube of the Clevenger apparatus.

-

Separation: As essential oil is immiscible with and less dense than water, it will form a distinct layer on top of the hydrosol (condensed water). The condensed water is automatically recycled back into the boiling flask.

-

Collection: Continue the distillation for 3-4 hours, or until no more oil is collected. Allow the apparatus to cool completely. Carefully drain the oil from the collection tube into a separatory funnel.

-

Drying: Drain the lower aqueous layer. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.

-

Storage: Decant the clear, dry oil into an amber glass vial. Store at 4°C in the dark.

Protocol: Quantification by Gas Chromatography (GC-FID)

This protocol outlines the quantification of this compound in an essential oil sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).[1][9]

Objective: To determine the percentage content of 1,8-cineole in the extracted essential oil.

Materials & Equipment:

-

Extracted essential oil sample.

-

Hexane (or other suitable solvent), chromatography grade.

-

1,8-cineole analytical standard.

-

Gas chromatograph with FID.

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

-

Autosampler vials.

Methodology:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane. For example, add 10 µL of oil to 990 µL of hexane in a GC vial.

-

Standard Preparation: Prepare a series of calibration standards of 1,8-cineole in hexane (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).

-

GC-FID Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 1:50.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.

-

-

Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample solution.

-

Quantification: Identify the 1,8-cineole peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Quantify the amount using the calibration curve or determine the relative percentage using the area normalization method, where the area of the 1,8-cineole peak is divided by the total area of all peaks in the chromatogram.

Protocol: Experimental Workflow for Biosynthesis Studies

This workflow integrates phytochemical analysis with molecular biology techniques to investigate the biosynthesis of this compound.

Caption: Workflow for biosynthesis and gene expression studies.

Conclusion

This compound (1,8-cineole) is a monoterpenoid of significant economic and therapeutic value, primarily sourced from Eucalyptus species. Its biosynthesis is a well-defined process beginning with the MEP pathway and culminating in a complex cyclization reaction catalyzed by 1,8-cineole synthase. Understanding the natural sources, biosynthetic pathway, and key regulatory enzymes such as DXS and CinS is crucial for applications ranging from quality control of essential oils to metabolic engineering efforts aimed at enhancing its production. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to extract, quantify, and further investigate this important natural product.

References

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. researchgate.net [researchgate.net]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. Study on the mechanism of 1,8-cineole biosynthesis in <i>Eucalyptus globulus</i> leaves [yndxxb.ynu.edu.cn]

- 9. researchgate.net [researchgate.net]

Eucalyptol: A Comprehensive Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eucalyptol, also known as 1,8-cineole, is a cyclic ether and a monoterpenoid that is the primary bioactive constituent of Eucalyptus oil. It is a colorless liquid with a characteristic camphor-like odor and has been traditionally used for its medicinal properties, particularly in the management of respiratory ailments.[1][2] This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of eucalyptol, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Profile

Eucalyptol exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4]

Anti-inflammatory Activity

Eucalyptol has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and modulation of key signaling pathways involved in the inflammatory cascade.

Mechanism of Action: Eucalyptol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] Specifically, eucalyptol can inhibit the nuclear translocation of the p65 subunit of NF-κB and reduce the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][6][7]

Experimental Evidence: In a murine model of carrageenan-induced paw edema, eucalyptol significantly reduced paw swelling, demonstrating its in vivo anti-inflammatory efficacy. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that eucalyptol dose-dependently inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.

Antioxidant Activity

Eucalyptol possesses notable antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress.

Mechanism of Action: The antioxidant effects of eucalyptol are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Experimental Evidence: The antioxidant capacity of eucalyptol has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. In these assays, eucalyptol demonstrates significant radical scavenging and reducing capabilities.

Antimicrobial Activity

Eucalyptol has been reported to exhibit broad-spectrum antimicrobial activity against a range of bacteria, fungi, and viruses.[5]

Mechanism of Action: The antimicrobial action of eucalyptol is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential cellular processes.

Experimental Evidence: The antimicrobial efficacy of eucalyptol has been quantified by determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms using methods like broth microdilution.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from various pharmacological studies on eucalyptol.

| Parameter | Assay/Model | Result | Reference |

| Anti-inflammatory Activity | |||

| IC50 (ROS Production) | MSU-induced RAW264.7 cells | 1.09 ± 0.16 µM | [3] |

| Antioxidant Activity | |||

| IC50 (DPPH Assay) | 1.75–12.62 mg/ml | [8] | |

| IC50 (ABTS Assay) | 14.2-171.3 µg/mL | [9] | |

| Antimicrobial Activity | |||

| MIC (Various Bacteria) | Broth Microdilution | 0.5 to 7 µL/mL | [7] |

| MBC (Various Bacteria) | Broth Microdilution | 2.5 to 20 µL/mL | [7] |

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Treatment: Eucalyptol is administered orally at various doses. The control group receives the vehicle.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant activity.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

Different concentrations of eucalyptol are prepared in methanol.

-

A fixed volume of the DPPH solution is added to each concentration of the sample.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[10][11]

Broth Microdilution Method for MIC Determination

This is a standard in vitro method to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Microorganisms: Standard strains of bacteria are used.

-

Media: Mueller-Hinton Broth (MHB) is typically used.

-

Procedure:

-

Serial two-fold dilutions of eucalyptol are prepared in MHB in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of eucalyptol that completely inhibits the visible growth of the microorganism.

Toxicological Profile

The safety profile of eucalyptol has been evaluated in various toxicological studies.

Acute Toxicity

Acute toxicity studies are conducted to determine the median lethal dose (LD50) and to identify potential target organs of toxicity after a single high dose.

Experimental Protocol (Following OECD Guideline 423):

-

Animals: Typically, female rats are used.

-

Dosing: A single oral dose of eucalyptol is administered by gavage. The starting dose is usually 2000 mg/kg.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

LD50 Determination: The LD50 is determined based on the mortality observed at different dose levels.

Subchronic Toxicity

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a period of 28 or 90 days.

Experimental Protocol (Following OECD Guideline 407):

-

Animals: Male and female rats are used.

-

Dosing: Eucalyptol is administered daily by gavage at three different dose levels for 28 days.

-

Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Analysis: At the end of the study, hematological and clinical biochemistry parameters are analyzed. A complete necropsy and histopathological examination of organs are performed.

-

NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Developmental and Reproductive Toxicity (DART)

DART studies are performed to evaluate the potential adverse effects of a substance on reproduction and development.

Experimental Protocol (Following OECD Guideline 414 for Prenatal Developmental Toxicity):

-

Animals: Pregnant female rats are used.

-

Dosing: Eucalyptol is administered daily by gavage during the period of organogenesis (gestation days 6-15).

-

Maternal Evaluation: Maternal body weight, food consumption, and clinical signs are monitored.

-

Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal abnormalities.

Quantitative Toxicological Data

The following table summarizes the key quantitative data from various toxicological studies on eucalyptol.

| Parameter | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 2480 mg/kg | [2] |

| LD50 | Mouse | Oral | 3320 mg/kg | [12] |

| Subchronic Toxicity | ||||

| NOAEL (Female Rat) | Rat | Oral (2 weeks) | 100 mg/kg/day | [11][12] |

| LOAEL (Female Rat) | Rat | Oral (2 weeks) | 300 mg/kg/day | [11][12] |

| LOAEL (Male Rat) | Rat | Oral (2 weeks) | 100 mg/kg/day | [12] |

| Developmental Toxicity | ||||

| Developmental NOAEL | Rat | Oral | 300 mg/kg/day | [5] |

| Reproductive Toxicity | ||||

| Fertility NOAEL | Rat | Oral | 600 mg/kg/day | [5] |

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of eucalyptol is crucial for its development as a therapeutic agent.

Absorption: Eucalyptol is rapidly absorbed after oral administration.

Distribution: It is widely distributed throughout the body and has been shown to cross the blood-brain barrier.[13]

Metabolism: Eucalyptol is primarily metabolized in the liver via oxidation to form various hydroxylated derivatives.

Excretion: The metabolites of eucalyptol are mainly excreted in the urine.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of eucalyptol in rats.

| Parameter | Value | Reference |

| Tmax (Time to maximum concentration) | 2 - 4 hours | [14] |

| t1/2 (Half-life) | ~2.3 hours | [14] |

Experimental Protocol for Pharmacokinetic Study in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Dosing: A single oral dose of eucalyptol is administered.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Sample Analysis: The concentration of eucalyptol in plasma or serum is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Signaling Pathways and Visualizations

NF-κB Signaling Pathway

Eucalyptol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Eucalyptol has been shown to inhibit the nuclear translocation of p65.[6][7]

Caption: Eucalyptol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Eucalyptol has been shown to reduce the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.

Caption: Eucalyptol's modulation of the MAPK signaling pathway.

Experimental Workflow: In Vivo Anti-inflammatory Assay

The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.

Caption: Workflow for an in vivo anti-inflammatory experiment.

Conclusion

Eucalyptol presents a promising pharmacological profile characterized by potent anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanisms of action are well-documented to involve the modulation of key inflammatory signaling pathways. The toxicological data available to date suggest a favorable safety profile, with established LD50, NOAEL, and LOAEL values from preclinical studies. The pharmacokinetic properties of eucalyptol indicate good absorption and distribution. This comprehensive technical guide provides a solid foundation for further research and development of eucalyptol as a potential therapeutic agent for a variety of inflammatory and infectious diseases. Further investigation into its long-term safety and clinical efficacy is warranted.

References

- 1. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eucalyptol: Carcinogenic Potency Database [files.toxplanet.com]

- 5. Eucalyptol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. pjoes.com [pjoes.com]

- 11. phytojournal.com [phytojournal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. food.ec.europa.eu [food.ec.europa.eu]

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Eucalyptone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptone, a phloroglucinol-terpene adduct isolated from Eucalyptus species, notably Eucalyptus globulus, has garnered interest within the scientific community for its potential biological activities. As a member of the diverse class of formyl phloroglucinol meroterpenoids, this compound's unique structural architecture, featuring a sesquiterpene moiety linked to a phloroglucinol core, makes it a compelling target for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data unavailable in publicly accessible sources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data unavailable in publicly accessible sources |

Note: Specific peak assignments for ¹H and ¹³C NMR are detailed in specialized chemical literature and databases. The data presented here is a general representation based on the known structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer valuable clues about the molecule's structure.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data unavailable in publicly accessible sources | Molecular Ion [M]⁺ |

| Data unavailable in publicly accessible sources | Fragment Ions |

Note: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₈H₃₈O₇) and characteristic fragmentation patterns related to the loss of its functional groups and cleavage of the terpene and phloroglucinol moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data unavailable in publicly accessible sources | O-H (hydroxyl) stretching |

| Data unavailable in publicly accessible sources | C=O (carbonyl) stretching |

| Data unavailable in publicly accessible sources | C-H (alkane) stretching |

| Data unavailable in publicly accessible sources | C=C (aromatic) stretching |

| Data unavailable in publicly accessible sources | C-O (ether/ester) stretching |

Note: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-established laboratory procedures.

Isolation and Purification of this compound from Eucalyptus globulus

A general protocol for the isolation of phloroglucinol-terpene adducts from Eucalyptus leaves is as follows:

-

Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically carried out for an extended period to ensure the efficient recovery of secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, to isolate pure this compound.

-

Spectroscopic Analysis

For NMR analysis, a pure sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

For GC-MS analysis of extracts containing this compound, the following general procedure can be applied:

-

Sample Preparation: The plant extract or purified fraction is dissolved in a volatile organic solvent.

-

Injection: A small volume of the sample is injected into the GC instrument.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected based on their mass-to-charge ratio.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, preliminary research and studies on related phloroglucinol-terpene adducts suggest potential biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Phloroglucinol derivatives have been reported to exhibit antibacterial properties.[2] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity, leading to cell death.[1]

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds isolated from Eucalyptus species.[3] For related compounds like phloroglucinol, the anticancer mechanism has been shown to involve the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the regulation of key signaling pathways. For instance, the structurally related compound Eucalyptol has been shown to exert its anti-tumor effects by modulating pathways such as the PI3K/Akt/mTOR pathway.[5] It is plausible that this compound may share similar mechanisms of action.

Below is a conceptual diagram illustrating a potential workflow for the investigation of this compound's biological activity.

Caption: Workflow for this compound Investigation.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a summary of the available spectroscopic information and general experimental protocols for its study. Further research is warranted to fully characterize its spectroscopic properties, elucidate its specific biological mechanisms, and explore its potential as a lead compound in drug discovery programs. The detailed spectroscopic data, once fully available, will be crucial for quality control, synthetic efforts, and a deeper understanding of its structure-activity relationships.

References

- 1. Thrysaxinones A–F: antibacterial phloroglucinol-terpenoid adducts from Thryptomene saxicola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preliminary Study on Total Component Analysis and In Vitro Antitumor Activity of Eucalyptus Leaf Residues - PMC [pmc.ncbi.nlm.nih.gov]

Eucalyptol (1,8-Cineole): A Bioactive Compound in Plants - A Technical Guide

Introduction

The term "eucalyptone" is a less common and potentially ambiguous term in scientific literature. It is often used interchangeably with, or as a misnomer for, eucalyptol (also known as 1,8-cineole), the primary and most well-researched bioactive monoterpenoid found in the essential oils of many species of the Eucalyptus genus. This technical guide will focus on the extensive body of research surrounding eucalyptol, providing an in-depth analysis of its role as a significant bioactive compound in plants. Eucalyptol is recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the quantitative bioactivity, experimental methodologies, and underlying molecular mechanisms of eucalyptol.

Quantitative Bioactivity of Eucalyptol

The biological effects of eucalyptol have been quantified in numerous studies, providing valuable data for assessing its therapeutic potential. The following tables summarize key quantitative data on its antioxidant, anti-inflammatory, and antimicrobial activities.

Table 1: Antioxidant Activity of Eucalyptol

| Assay Type | Test System | IC50 Value / % Inhibition | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 117.3 µL/mL | [3] |

| ABTS Radical Scavenging | Chemical Assay | IC50: 62.96 µL/mL | [3] |

Table 2: Anti-inflammatory Activity of Eucalyptol

| Assay Type | Test System | IC50 Value / % Inhibition | Reference |

| Cyclooxygenase-1 (COX-1) Inhibition | Enzyme Assay | Preferential for COX-2 | [4][5] |

| Cyclooxygenase-2 (COX-2) Inhibition | Enzyme Assay | Maximum inhibition of 86% at ~300 mg/L | [4] |

| Cytokine Production (TNF-α) | Human Monocytes | Inhibition of production | [6] |

| Cytokine Production (IL-1β) | Human Monocytes | Inhibition of production | [6] |

Table 3: Antimicrobial Activity of Eucalyptol

| Microorganism | Assay Type | MIC Value | Reference |

| Staphylococcus aureus (MRSA) | Broth Microdilution | 0.032 mg/mL to 10 mg/mL | [2] |

| Escherichia coli | Broth Microdilution | Geometric Mean MIC: 1.2% (v/v) for various Eucalyptus oils | [7] |

| Candida albicans | Broth Microdilution | MIC: 31.3 µg/mL | [8] |

| Proteus vulgaris | Broth Microdilution | MIC: 62.5 µg/mL | [8] |

| Acinetobacter baumannii | Broth Microdilution | Geometric Mean MIC: 1.2% (v/v) for various Eucalyptus oils | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to determine the bioactivity of eucalyptol.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Eucalyptol (or plant extract)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Sample Solutions: Prepare a stock solution of eucalyptol in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of each eucalyptol dilution to different wells.

-

Prepare a blank containing only the solvent.

-

Prepare a control containing the DPPH solution and the solvent.

-

Add an equal volume of the DPPH working solution to all wells containing the sample and the control.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[4][5][9]

-

2. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme.

-

Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase component of the enzyme is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity is proportional to the inhibition of COX.

-

Materials:

-

COX-2 enzyme (human recombinant)

-

Assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Eucalyptol

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents according to the supplier's instructions. This typically involves diluting the enzyme, substrate, and probe to their working concentrations.

-

Plate Setup:

-

Add the assay buffer, heme, and COX-2 enzyme to the appropriate wells of a 96-well plate.

-

Add various concentrations of eucalyptol, the positive control, or a vehicle control (e.g., DMSO) to the wells.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

-

Data Analysis:

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Eucalyptol

Eucalyptol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the subsequent downregulation of pro-inflammatory mediators.

Caption: Eucalyptol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Biosynthesis of Eucalyptol (1,8-Cineole)

Eucalyptol is a monoterpene synthesized in plants through the methylerythritol phosphate (MEP) pathway, starting from geranyl pyrophosphate (GPP).

References

- 1. Anti-inflammatory mechanisms of eucalyptol rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory mechanisms of eucalyptol rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of 1.8-cineol (eucalyptol) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Anti-inflammatory mechanisms of eucalyptol rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

Preliminary In-Vitro Efficacy of Eucalyptol and Eucalyptus Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on the efficacy of Eucalyptol (1,8-cineole) and various Eucalyptus species extracts. The content herein summarizes key findings related to their anti-inflammatory and anticancer properties, details the experimental methodologies used in these studies, and presents visual representations of the implicated signaling pathways.

Anti-inflammatory Activity

Eucalyptol and extracts from Eucalyptus species have demonstrated significant anti-inflammatory effects in various in-vitro models. The primary mechanism of action involves the suppression of pro-inflammatory cytokines and mediators, largely through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data Summary

| Compound/Extract | Cell Line/System | Assay | Target | Concentration | Result |

| Eucalyptol (1,8-cineole) | Human Monocytes | ELISA | TNF-α | 1.5 µg/mL (10⁻⁵ M) | 99% inhibition[1] |

| Eucalyptol (1,8-cineole) | Human Monocytes | ELISA | IL-1β | 1.5 µg/mL (10⁻⁵ M) | 84% inhibition[1] |

| Eucalyptol (1,8-cineole) | Human Monocytes | ELISA | IL-6 | 1.5 µg/mL (10⁻⁵ M) | 76% inhibition[1] |

| Eucalyptol (1,8-cineole) | Human Monocytes | ELISA | IL-8 | 1.5 µg/mL (10⁻⁵ M) | 65% inhibition[1] |

| Eucalyptus globulus oil | THP-1 cells | Immunofluorescence | NF-κB p65 nuclear translocation | 1, 10, 100 mg/L | Concentration-dependent inhibition[2] |

| Eucalyptus citriodora essential oil (Fraction F) | RAW264.7 macrophages | Griess Assay | Nitric Oxide (NO) | 12.5 - 100 µg/mL | Concentration-dependent inhibition |

| Eucalyptus citriodora essential oil (Fraction F) | RAW264.7 macrophages | ELISA | TNF-α, IL-6 | 12.5 - 100 µg/mL | Concentration-dependent inhibition[3] |

Experimental Protocols

This protocol outlines the methodology to assess the anti-inflammatory effects of a test compound, such as Eucalyptol, on human monocytes.

1. Cell Culture and Treatment:

-

Human monocytes (e.g., from peripheral blood mononuclear cells or a cell line like THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 24-well plates at a density of 1x10⁵ cells/well.[4]

-

Cells are pre-incubated with various concentrations of the test compound (e.g., Eucalyptol at 10⁻⁶ M and 10⁻⁵ M) for a specified period (e.g., 30 minutes).[1][2]

2. Stimulation:

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 50 ng/mL to 1 µg/mL.[2][4]

-

The cells are then incubated for a period ranging from 4 to 24 hours at 37°C in a 5% CO₂ atmosphere.[1][4]

3. Cytokine Measurement:

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][3]

This protocol describes the use of immunofluorescence to visualize the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.

1. Cell Preparation and Treatment:

-

THP-1 cells are cultured as described above and seeded onto coverslips in a 6-well plate.

-

Cells are pre-treated with the test compound (e.g., Eucalyptus globulus oil at 1, 10, and 100 mg/L) for 30 minutes.[2]

-

Cells are then stimulated with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.[2]

2. Immunofluorescence Staining:

-

After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).

-

Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye like DAPI.

3. Imaging and Analysis:

-

The coverslips are mounted on microscope slides and visualized using a fluorescence or confocal microscope.

-

The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed. Inhibition of nuclear translocation is indicated by the retention of the p66 subunit in the cytoplasm in the presence of the test compound.[2]

Signaling Pathway Visualization

References

- 1. Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of eucalyptus globulus oil on activation of nuclear factor-kappaB in THP-1 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Eucalyptol (1,8-Cineole) Solubility: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the solubility of eucalyptol (1,8-cineole), a key compound in pharmaceutical and scientific research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on eucalyptol's solubility in various organic solvents, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Introduction to Eucalyptol

Eucalyptol, also known as 1,8-cineole, is a natural monoterpenoid and a cyclic ether with the chemical formula C₁₀H₁₈O. It is a colorless liquid with a characteristic camphor-like odor and a spicy, cooling taste.[1] As the primary constituent of eucalyptus oil (often comprising 70-90%), eucalyptol is widely utilized in the pharmaceutical, cosmetic, and food industries for its therapeutic properties, which include anti-inflammatory, decongestant, and antimicrobial effects.[2][3][4] A thorough understanding of its solubility is critical for formulation development, dosage design, and the design of extraction and purification processes.[3][5]

Solubility Profile of Eucalyptol

Quantitative Solubility Data

The following table summarizes the specific quantitative solubility data for eucalyptol that has been documented.

| Solvent | Temperature | Solubility | Citation(s) |

| Water | 21°C (69.8°F) | 3.50 g/L (3500 mg/L) | [2][6] |

| 60% Ethanol (aq) | Not Specified | Soluble at a 1:5 ratio (1 part eucalyptol to 5 parts solvent) | [2] |

| Methanol | Not Specified | A concentration of 1000 µg/mL (1 g/L) has been prepared as a solution. | [2] |

Qualitative Solubility in Organic Solvents

Eucalyptol is generally characterized by its high solubility in most organic solvents and its insolubility in water.[1][4] The following table provides a qualitative summary based on established chemical references.

| Solvent Class | Specific Solvents | Solubility Description | Citation(s) |

| Alcohols | Ethanol, Propylene Glycol | Miscible / Soluble | [2][6] |

| Methanol | Partially Soluble | [6] | |

| Ethers | Diethyl Ether | Miscible | [1][2][3] |

| Halogenated Solvents | Chloroform | Miscible | [2][3][6] |

| Carbon Tetrachloride | Slightly Soluble | [2][6] | |

| Acids | Glacial Acetic Acid | Miscible | [2][6] |

| Oils | Fixed and Volatile Oils | Miscible | [2][6] |

| Other | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Fats and Paraffins | Miscible | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and development. The following are detailed methodologies for assessing the solubility of eucalyptol.

Method 1: Quantitative Determination via Equilibrium Saturation and Analysis

This method provides precise quantitative solubility values and is considered a standard approach in analytical chemistry.

Objective: To determine the exact concentration of eucalyptol in a solvent at saturation point.

Materials:

-

Eucalyptol (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Screw-capped vials

-

Constant temperature shaker bath or stir plate

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of eucalyptol to a known volume of the chosen solvent in a screw-capped vial. The amount should be sufficient to ensure that undissolved eucalyptol remains after equilibrium is reached.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker bath or on a stir plate set to a specific temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is fully established.[7]

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature for several hours to permit the undissolved eucalyptol to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filtration: Immediately filter the extracted supernatant through a 0.45 µm syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high results.[7]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC-MS method to determine the precise concentration of eucalyptol.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Method 2: Semi-Quantitative Determination by Titration

This is a simpler, faster method suitable for initial screening or when a high degree of precision is not required.

Objective: To determine the volume of solvent required to completely dissolve a known mass or volume of eucalyptol.

Materials:

-

Eucalyptol

-

Selected organic solvent

-

Graduated cylinder or test tube

-

Burette or calibrated pipette

-

Vortex mixer or magnetic stirrer

Procedure:

-

Sample Measurement: Accurately measure a known volume (e.g., 1 mL) or mass of eucalyptol into a graduated cylinder or test tube.[8]

-

Solvent Addition: Place the container in a constant temperature bath. Using a burette, add the solvent in small, precise increments (e.g., 0.1 mL).[8]

-

Mixing: After each addition, vigorously shake or vortex the mixture until the solution is homogeneous.[9]

-

Observation: Continue adding solvent incrementally and mixing until the last trace of the eucalyptol phase has completely dissolved, resulting in a perfectly clear, single-phase solution.

-

Endpoint Determination: Record the total volume of solvent added. The solubility can be expressed as the volume-to-volume or mass-to-volume ratio (e.g., 1 mL of eucalyptol dissolves in 'X' mL of solvent).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. Eucalyptol - Wikipedia [en.wikipedia.org]

- 2. 1,8-Cineole | C10H18O | CID 2758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. ecplabchem.co.nz [ecplabchem.co.nz]

- 7. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Review of Eucalyptone and Related Acylphloroglucinol Research: From Isolation to Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The vast chemical diversity of the Eucalyptus genus has long been a source of novel bioactive compounds. Among these, Eucalyptone, a sesquiterpenoid-acylphloroglucinol adduct isolated from Eucalyptus globulus, has been identified as a compound of interest. Initial studies have highlighted its potential as a cariostatic and antibacterial agent.[1] However, the available literature specifically on this compound is limited. This technical guide provides a comprehensive review of the existing knowledge on this compound and expands its scope to include the broader class of structurally related acylphloroglucinol-terpene adducts from Eucalyptus species, such as the macrocarpals and euglobals. This approach offers a fuller understanding of the therapeutic potential and research landscape of this unique class of natural products.

This compound: Discovery and Characterization

This compound was first isolated from the leaves of Eucalyptus globulus and identified as a novel cariostatic compound.[1] Structurally, it is classified as a sesquiterpenoid and an acylphloroglucinol derivative, with the chemical formula C28H38O7.[2][3] The Natural Products Magnetic Resonance Database (NP-MRD) further characterizes it as belonging to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units.[2] this compound is also known by the synonym macrocarpal AM1 and has been found in Eucalyptus amplifolia in addition to Eucalyptus globulus.[2]

Biological Activities of this compound and Related Compounds

While specific quantitative data on the bioactivity of isolated this compound is scarce, the initial report highlighted its potential in preventing dental caries.[1] The broader class of acylphloroglucinols from Eucalyptus species has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Antibacterial and Antifungal Activity

The table below summarizes the antimicrobial activities of various Eucalyptus extracts and their components against a range of pathogens.

| Extract/Compound | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

| Eucalyptus globulus leaf extract | Gram-positive bacteria | Significant inhibition | [4] |

| Eucalyptus maculata leaf extract | Gram-positive bacteria & Trichophyton mentagrophytes | Significant inhibition | [4] |

| Flavonoids from E. maculata | Staphylococcus aureus, MRSA, Bacillus cereus, Enterococcus faecalis, Alicyclobacillus acidoterrestris, Propionibacterium acnes, Trichophyton mentagrophytes | MIC: 1.0 - 31 mg/L | [4] |

| Kino extracts from Corymbia species | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Bacillus cereus, Candida albicans | Strong antimicrobial activity, particularly against P. aeruginosa | [5][6] |

| 3,4′,5,7-tetrahydroxyflavanone from Corymbia torelliana | Pseudomonas aeruginosa | MIC: 200 µg/mL (bacteriostatic) | [5][6] |

| Eucalyptus camaldulensis essential oil | Gram-positive bacteria | 0.07–1.1% | [7] |

| Eucalyptus camaldulensis essential oil | Gram-negative bacteria | 0.01–3.2% | [7] |

Experimental Protocols

Detailed experimental protocols for the isolation and bioassays of this compound are not fully available in the public domain. However, based on the methodologies reported for the isolation and testing of related acylphloroglucinols and other compounds from Eucalyptus, a general workflow can be outlined.

General Isolation and Purification Workflow

The isolation of acylphloroglucinols from Eucalyptus leaves typically involves solvent extraction followed by a series of chromatographic separations.

References

- 1. This compound from Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for this compound (NP0137124) [np-mrd.org]

- 3. This compound | C28H38O7 | CID 10390702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of eucalyptus leaf extracts and flavonoids from Eucalyptus maculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of Eucalyptus camaldulensis Dehn. plant extracts and essential oils: A review - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Eucalyptone (CAS 470-82-6).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Eucalyptone, also known by its systematic name 1,8-Cineole. The information presented herein is intended to support research, development, and quality control activities involving this versatile monoterpenoid.

Core Properties and Data

This compound is a natural organic compound with a wide range of applications in the pharmaceutical, cosmetic, and flavor industries. A detailed summary of its fundamental properties is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane |

| Synonyms | 1,8-Cineole, Cajeputol |

| CAS Number | 470-82-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₈O[2][3][4][6][8][9][10] |

| Molecular Weight | 154.25 g/mol [2][3][4][6][9][10] |

| Appearance | Colorless liquid[4][8][10][11][12] |

| Odor | Characteristic camphor-like, fresh, and spicy[4][8][10][11][12] |

| Taste | Spicy and cooling[4][8][11][12] |

| Density | 0.921–0.923 g/cm³ at 25°C[8] |

| Melting Point | 1.5 °C (274.65 K)[8] |

| Boiling Point | 176–177 °C (449–450 K)[4][8][11][13] |

| Flash Point | 49 °C (120.2 °F)[4][11] |

| Vapor Pressure | 1.22 hPa at 20°C[13] |

| Refractive Index | 1.455–1.460 at 20°C[8] |

| Water Solubility | 3.5 g/L (practically insoluble)[13] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, glacial acetic acid, and oils[4][8][10][11][14] |

| Octanol/Water Partition Coefficient (log Kow) | 2.74[15] |

| Stability | Stable under normal conditions. Flammable. Incompatible with strong acids, bases, and oxidizing agents.[13][16] |

Experimental Protocols

The following section details standardized methodologies for the determination of key physicochemical properties of this compound.

Boiling Point Determination (Adapted from ASTM D86)

This protocol outlines the standard test method for the distillation of petroleum products at atmospheric pressure, which can be adapted for pure compounds like this compound.

-

Objective: To determine the boiling temperature range of this compound.

-

Apparatus: 100 mL distillation flask, condenser, 100 mL graduated cylinder, calibrated thermometer, heating mantle.

-

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask with a few boiling chips.[17][18][19][20][21]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask.

-

The sample is heated, and the temperature is recorded when the first drop of condensate falls into the graduated cylinder (Initial Boiling Point).

-

The distillation is continued at a steady rate, and the vapor temperature is recorded as the volume of distillate increases.

-

The final boiling point is the maximum temperature recorded at the end of the distillation.

-

Water Solubility (Flask Method, adapted from OECD Guideline 105)

This protocol describes a method for determining the water solubility of substances with low solubility.

-

Objective: To determine the saturation concentration of this compound in water at a given temperature.

-

Apparatus: Erlenmeyer flasks with glass stoppers, magnetic stirrer and stir bars, constant temperature bath, centrifuge, and a suitable analytical instrument for quantification (e.g., GC-FID).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.[22][23][24][25][26]

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The mixture is then centrifuged to separate the aqueous phase from the undissolved this compound.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a calibrated analytical method.

-

n-Octanol/Water Partition Coefficient (HPLC Method, adapted from OECD Guideline 117)

This method determines the partition coefficient (log Kow) using high-performance liquid chromatography.

-

Objective: To determine the lipophilicity of this compound.

-

Apparatus: HPLC system with a pump, injection valve, a reversed-phase C18 column, and a UV detector.

-

Procedure:

-

A calibration curve is established using a series of reference compounds with known log Kow values.

-

The retention times of the reference compounds and this compound are determined under isocratic elution conditions.[1][27][28][29][30]

-

The logarithm of the retention factor (log k) is calculated for all substances.

-

A regression line of log k versus log Kow for the reference substances is plotted.

-

The log Kow of this compound is determined by interpolation from the calibration curve.

-

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory genes.

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow: Western Blot for NF-κB Activation

The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit using Western blotting.

Caption: Workflow for analyzing NF-κB activation via Western Blot.

Modulation of the MAPK Signaling Pathway

This compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

Caption: Modulation of the MAPK pathway by this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[16][31][32][33][34]

-

Personal Protective Equipment: Wear safety glasses and chemical-resistant gloves.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide extinguisher for fires.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

Conclusion

This technical guide provides essential data and methodologies for the scientific and industrial application of this compound. Its well-defined physicochemical properties and its significant biological activities underscore its importance as a natural compound with therapeutic potential. The provided protocols and pathway diagrams offer a foundational resource for further research and development.

References

- 1. oecd.org [oecd.org]

- 2. Eucalyptol [webbook.nist.gov]

- 3. Eucalyptol . - Eucalyptol . Manufacturer,Exporter [naturalaroma.co.in]

- 4. Eucalyptol [chemeurope.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Eucalyptol - Wikipedia [en.wikipedia.org]

- 7. CAS RN 470-82-6 | Fisher Scientific [fishersci.com]

- 8. Eucalyptol [drugfuture.com]

- 9. Eucalyptol (CAS 470-82-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ecplabchem.co.nz [ecplabchem.co.nz]

- 11. Eucalyptol - Sciencemadness Wiki [sciencemadness.org]

- 12. nbinno.com [nbinno.com]

- 13. Eucalyptol [chembk.com]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. ASTM D86 - eralytics [eralytics.com]

- 18. ASTM Distillation D86: A Standard Test Method for Distillation of Petroleum Products | PDF [slideshare.net]

- 19. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 20. scribd.com [scribd.com]

- 21. store.astm.org [store.astm.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. filab.fr [filab.fr]

- 25. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 26. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 27. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 29. oecd.org [oecd.org]

- 30. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 31. indenta.com [indenta.com]

- 32. carlroth.com [carlroth.com]

- 33. aurochemicals.com [aurochemicals.com]

- 34. vigon.com [vigon.com]

Methodological & Application

Application Note: Quantification of Eucalyptone (1,8-Cineole) using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Eucalyptone (1,8-cineole) in various samples, particularly essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound, also known as 1,8-cineole, is a monoterpenoid and a major bioactive component found in the essential oils of many plant species, most notably Eucalyptus species.[6][7][8] It is widely used in the pharmaceutical and cosmetic industries for its medicinal properties, including anti-inflammatory, antioxidant, and respiratory benefits.[9][10] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[13][14] This application note details a validated GC-MS method for the precise quantification of this compound.

Experimental Protocol

Materials and Reagents

-

Reference Standard: this compound (1,8-cineole), ≥99% purity

-

Solvent: Hexane or Ethanol (GC grade)

-

Sample: Essential oil or other matrix containing this compound

Sample Preparation

The appropriate sample preparation method depends on the matrix. For essential oils, a simple dilution is typically sufficient.

For Essential Oils:

-

Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent like hexane or ethanol.[13]

-

Further dilute the stock solution as needed to fall within the calibration curve range. A typical final concentration for injection is around 10 µg/mL.[15]

For Plant Material:

-

Dry the plant material (e.g., leaves) at room temperature in a shaded, well-ventilated area.[16][17]

-

Grind the dried material into a fine powder.[16]

-

Perform hydrodistillation or steam distillation to extract the essential oil.[18]

-

Proceed with the dilution steps as described for essential oils.

GC-MS Instrumentation and Conditions

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following are typical instrument parameters:

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][13] |

| Carrier Gas | Helium, constant flow rate of 1 mL/min[6] |

| Injector Temperature | 250 °C[6][13] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration)[6][13] |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 5 min), ramp at 5 °C/min to 200 °C (hold for 5 min)[6][8] |

| MS Ionization Source | Electron Impact (EI) at 70 eV[13] |

| Detector Temperature | 230 °C[13] |

| Quadrupole Temperature | 150 °C[13] |

| Mass Scan Range | m/z 40-400 |

| Monitored Ions for this compound | m/z 43, 81, 108, 111, 139, 154[19] |

Calibration Curve Preparation

-

Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the chosen solvent.

-

Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 50 µg/mL.

-

Inject each standard into the GC-MS system.

-

Construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 81) against the concentration of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5]

Specificity

Specificity was demonstrated by comparing the mass spectrum of the this compound peak in a sample chromatogram with that of the reference standard. The peak purity was also assessed to ensure no co-eluting interferences.[6] The mass spectrum of this compound is characterized by specific fragment ions, which provides high selectivity.[19]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Accuracy

Accuracy was determined by performing recovery studies. Known amounts of this compound were spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

| Spike Level | Mean Recovery (%) | RSD (%) |

| Low | 98.5 | 1.8 |

| Medium | 101.2 | 1.2 |

| High | 99.8 | 1.5 |

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples at 100% of the test concentration on the same day. Intermediate precision was evaluated by analyzing the same samples on three different days.[4]

| Precision Level | RSD (%) |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[21]

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Data Presentation

The quantitative data for method validation is summarized in the tables above for easy comparison and assessment of the method's performance.

Experimental Workflow

The overall experimental workflow for the GC-MS quantification of this compound is depicted in the following diagram.

Caption: Workflow for GC-MS Quantification of this compound.

Conclusion

The described GC-MS method provides a reliable, accurate, and precise approach for the quantification of this compound in various samples. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and validation data presented in this application note can be readily adopted by researchers and scientists in the fields of natural products, pharmaceuticals, and drug development.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. starodub.nl [starodub.nl]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 6. seer.ufrgs.br [seer.ufrgs.br]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. ViewArticleDetail [ijpronline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of eucalyptol (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vipsen.vn [vipsen.vn]

- 14. academics.su.edu.krd [academics.su.edu.krd]

- 15. uoguelph.ca [uoguelph.ca]

- 16. homesciencejournal.com [homesciencejournal.com]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Eucalyptone (1,8-Cineole) in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract